(Cys47)-HIV-1 tat Protein (47-57)
CAS No.:
Cat. No.: VC17979927
Molecular Formula: C58H114N32O13S
Molecular Weight: 1499.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C58H114N32O13S |
|---|---|
| Molecular Weight | 1499.8 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
| Standard InChI | InChI=1S/C58H114N32O13S/c59-21-3-1-11-33(83-44(94)32(13-5-23-75-53(63)64)82-42(92)29-81-43(93)31(61)30-104)45(95)84-34(12-2-4-22-60)46(96)85-35(14-6-24-76-54(65)66)47(97)86-37(16-8-26-78-56(69)70)49(99)89-39(19-20-41(62)91)51(101)88-36(15-7-25-77-55(67)68)48(98)87-38(17-9-27-79-57(71)72)50(100)90-40(52(102)103)18-10-28-80-58(73)74/h31-40,104H,1-30,59-61H2,(H2,62,91)(H,81,93)(H,82,92)(H,83,94)(H,84,95)(H,85,96)(H,86,97)(H,87,98)(H,88,101)(H,89,99)(H,90,100)(H,102,103)(H4,63,64,75)(H4,65,66,76)(H4,67,68,77)(H4,69,70,78)(H4,71,72,79)(H4,73,74,80)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |
| Standard InChI Key | VBAZQDRBBPEGAC-QMAXXTOWSA-N |
| Isomeric SMILES | C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CS)N |
| Canonical SMILES | C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CS)N |
Introduction
Structural Characteristics of (Cys47)-HIV-1 Tat Protein (47-57)
Primary Sequence and Molecular Composition
The peptide’s primary structure comprises 11 amino acids, including a cysteine residue at position 47 (Cys47) that facilitates conjugation to nanoparticles or other drug carriers . Its molecular formula is C₅₈H₁₁₄N₃₂O₁₃S, with a molecular weight of 1,499.82 Da . The sequence (CGRKKRRQRRR) is characterized by a high density of positively charged arginine residues, which mediate interactions with negatively charged cell membranes and nucleic acids . Comparative analyses of similar Tat-derived peptides, such as YGRKKRRQRRR (with a tyrosine substitution at position 47), reveal minor variations in molecular weight (1,559.85 Da) but consistent arginine-rich motifs critical for bioactivity .
Table 1: Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Sequence | CGRKKRRQRRR | |
| Molecular Formula | C₅₈H₁₁₄N₃₂O₁₃S | |
| Molecular Weight | 1,499.82 Da | |
| CAS Number | 627079-23-6 | |
| Storage Conditions | -20°C (dry powder) |
Conformational Dynamics
The peptide’s secondary structure remains unordered in aqueous solutions but adopts partial α-helical conformations upon binding to lipid bilayers or nucleic acids . This structural plasticity enables it to penetrate cell membranes via direct translocation rather than classical endocytosis, bypassing lysosomal degradation . Mutagenesis studies highlight the necessity of the arginine cluster (positions 49–57) for membrane permeability, as substitutions with neutral residues abolish uptake efficiency .
Biological Functions and Mechanisms
Membrane Translocation and Cellular Uptake
The (Cys47)-HIV-1 Tat Protein (47-57) exhibits robust cell-penetrating activity, enabling the delivery of conjugated cargoes—such as nucleic acids, proteins, and nanoparticles—into target cells . Dalal et al. demonstrated that multivalent display of the peptide on nanoparticle surfaces enhances endocytosis by up to 10-fold compared to monovalent formulations . This "multivalency effect" arises from cooperative interactions between multiple arginine residues and cell surface proteoglycans, which concentrate the nanoparticles at the membrane interface .
Zhao et al. further elucidated that peptide orientation on nanoparticle surfaces influences uptake kinetics: terminally conjugated peptides promote rapid internalization, while lateral configurations favor sustained retention in endosomal compartments . These findings underscore the peptide’s versatility in drug delivery system design.
Transcriptional and Translational Regulation in HIV-1
Beyond its delivery applications, the full-length Tat protein plays a pivotal role in HIV-1 replication by binding the transactivation response (TAR) RNA element to recruit transcriptional coactivators like P-TEFb . While (Cys47)-HIV-1 Tat Protein (47-57) lacks the full TAR-binding domain, studies suggest that even truncated Tat fragments can modulate viral gene expression. For instance, Tat mRNA translation is augmented by a feedback loop where Tat protein stimulates its own synthesis via an internal ribosome entry site (IRES) in the 5’-untranslated region . This mechanism ensures sufficient Tat levels early in infection to kickstart viral replication .
Applications in Biomedical Research
Nanomedicine and Drug Delivery
Functionalization of magnetic nanoparticles with (Cys47)-HIV-1 Tat Protein (47-57) significantly enhances their uptake into neurons, immune cells, and cancer cells . Preclinical studies report a 5- to 8-fold increase in nanoparticle accumulation in target tissues compared to non-conjugated controls . The peptide’s cysteine residue allows site-specific conjugation via maleimide chemistry, enabling precise control over nanoparticle surface density .
Table 2: Selected Studies on Tat-Mediated Delivery Systems
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